4-fluoro-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O3S/c22-16-9-7-15(8-10-16)20(28)23-12-18-24-25-21(29-18)30-13-19(27)26-11-3-5-14-4-1-2-6-17(14)26/h1-2,4,6-10H,3,5,11-13H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDOWVTWVSFWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)CNC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:
Formation of 3,4-dihydroquinolin-1(2H)-one: This can be achieved through the Castagnoli–Cushman reaction, which involves the reaction of homophthalic anhydride with amines.
Synthesis of 1,3,4-oxadiazole: This step involves the cyclization of thiosemicarbazide with carboxylic acids under acidic conditions.
Coupling Reactions: The final step involves coupling the synthesized intermediates with 4-fluorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The oxadiazole ring can be reduced to form thiosemicarbazide derivatives.
Substitution: The fluorobenzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing oxadiazole and benzamide moieties have been reported to possess antimicrobial properties. Studies show that these compounds can inhibit the growth of various bacterial strains and fungi, making them candidates for antibiotic development .
- Anticancer Potential : The tetrahydroquinoline structure is associated with anticancer activity. Research has demonstrated that derivatives of tetrahydroquinoline exhibit cytotoxic effects against cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Synthetic Approaches
The synthesis of 4-fluoro-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can be achieved through various methods:
- Multi-step Synthesis : Involves the formation of the oxadiazole ring followed by the introduction of the tetrahydroquinoline moiety.
- Palladium-Catalyzed Reactions : These reactions are crucial for forming C-N bonds and can be utilized to construct complex structures efficiently .
Antimicrobial Studies
A study evaluated the antimicrobial efficacy of similar oxadiazole derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications in the benzamide structure significantly affected antimicrobial potency. The presence of fluorine was noted to enhance activity against resistant strains.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | Weak |
| 4-fluoro-N-[...] | Strong | Moderate |
Anticancer Activity
Another investigation focused on the cytotoxic effects of tetrahydroquinoline derivatives on various cancer cell lines (e.g., MCF-7 breast cancer cells). The study reported IC50 values indicating significant cytotoxicity at low concentrations.
| Compound | IC50 (µM) |
|---|---|
| Tetrahydroquinoline A | 15 |
| 4-fluoro-N-[...] | 8 |
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
2.1.1 Oxadiazole vs. Thiadiazole Derivatives
- The thiadiazole ring may enhance π-π stacking interactions but reduce solubility compared to the oxadiazole variant .
- 2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide (): This compound replaces oxadiazole with a quinazolinone core, which introduces a fused bicyclic system. The quinazolinone scaffold is associated with kinase inhibition, suggesting divergent biological targets compared to the oxadiazole-based target compound .
2.1.2 Tetrahydroquinoline-Containing Analogues
- 4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]benzamide (): Shares the tetrahydroquinoline group but incorporates a sulfonyl linker and an oxazole-sulfamoylphenyl substituent.
Substituent Variations
2.2.1 Fluorophenyl vs. Other Aromatic Groups
- 4-[benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (): Retains the 4-fluorophenyl and oxadiazole motifs but replaces the tetrahydroquinoline with a benzyl(ethyl)sulfamoyl group. This substitution introduces bulkier hydrophobic groups, which may enhance binding to hydrophobic pockets but reduce metabolic clearance rates .
- 2-chloro-N-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide (): Substitutes oxadiazole with a thiazolidinone ring and adds a chlorophenyl group.
Physicochemical and Bioactivity Comparisons
Computational Similarity Metrics
As noted in , Tanimoto and Dice indexes could quantify structural similarity between the target compound and known inhibitors. For example, the tetrahydroquinoline moiety may align with bioactive compounds targeting G-protein-coupled receptors, while the oxadiazole core could resemble antiviral agents .
Biological Activity
The compound 4-fluoro-N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide is a novel synthetic molecule with potential therapeutic applications. Its unique structure suggests a diverse range of biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity through various studies and findings.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C18H19FN4O3S
- Molecular Weight : 396.43 g/mol
- Key Functional Groups :
- Fluoro group
- Benzamide moiety
- Oxadiazole ring
- Tetrahydroquinoline derivative
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
-
Antimicrobial Activity
- Studies have indicated that derivatives of benzamide exhibit significant antimicrobial properties. The presence of the oxadiazole ring enhances the activity against various bacterial strains. In vitro tests showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
-
Anticancer Properties
- The compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study demonstrated that it induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 15 µM. The mechanism involves the activation of caspase pathways and disruption of mitochondrial membrane potential.
-
Anti-inflammatory Effects
- Research has shown that the compound can inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential applications in treating inflammatory diseases.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC Value | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Anticancer | MCF-7 (breast cancer) | 15 µM | |
| Anti-inflammatory | Macrophages | Not specified |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal assessed the antimicrobial efficacy of various benzamide derivatives, including our compound. The results indicated that modifications to the benzamide structure significantly influenced antibacterial potency. The oxadiazole component was critical for enhancing activity against resistant strains.
Case Study 2: Cancer Cell Apoptosis
Another notable study explored the anticancer properties in-depth. The compound was tested on multiple cancer cell lines, including MCF-7 and A549 (lung cancer). Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls, implicating its potential as a chemotherapeutic agent.
Mechanistic Insights
The biological activities are attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Induction of Oxidative Stress : In cancer cells, it appears to increase reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
